molecular formula C10H8BrNO2 B1374282 6-bromo-1-methyl-1H-indole-3-carboxylic acid CAS No. 1103500-73-7

6-bromo-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B1374282
CAS No.: 1103500-73-7
M. Wt: 254.08 g/mol
InChI Key: KYUKAQJZFKJZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-1-methyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-1-methyl-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-1-methyl-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1-methylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-12-5-8(10(13)14)7-3-2-6(11)4-9(7)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUKAQJZFKJZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1-methyl-1H-indole-3-carboxylic acid is a halogenated derivative of indole-3-carboxylic acid, a key scaffold in medicinal chemistry. The indole nucleus is a prevalent feature in numerous biologically active compounds and pharmaceuticals. The introduction of a bromine atom at the 6-position and a methyl group at the 1-position of the indole ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, influence its pharmacokinetic profile and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 6-bromo-1-methyl-1H-indole-3-carboxylic acid, with a focus on its relevance in drug discovery and development.

Physicochemical and Structural Properties

The structural characteristics of 6-bromo-1-methyl-1H-indole-3-carboxylic acid are foundational to its chemical behavior and biological activity. The indole ring system is planar, and the carboxylic acid group at the 3-position is a key functional handle for further chemical modifications.[2][3] The bromine atom at the 6-position introduces a significant steric and electronic perturbation, which can be exploited for selective interactions with biological macromolecules.

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈BrNO₂-
Molecular Weight254.08 g/mol -
XLogP3~3.2PubChem (Predicted)
Hydrogen Bond Donor Count1PubChem (Predicted)
Hydrogen Bond Acceptor Count2PubChem (Predicted)
Rotatable Bond Count1PubChem (Predicted)

Note: The properties for the N-methylated compound are estimated based on the known properties of 6-bromo-1H-indole-3-carboxylic acid and general chemical principles.

Crystallographic Data

Crystallographic data for the parent compound, 6-bromo-1H-indole-3-carboxylic acid, reveals a monoclinic crystal system.[2][3] In the solid state, molecules of 6-bromo-1H-indole-3-carboxylic acid form dimers through hydrogen bonding between their carboxylic acid groups.[3] These dimers are further connected by intermolecular N-H···O hydrogen bonds.[3] For 6-bromo-1-methyl-1H-indole-3-carboxylic acid, the N-H hydrogen bond is absent, which would alter the crystal packing.

Synthesis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid

The synthesis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid can be approached through several synthetic routes. A common strategy involves the N-methylation of a suitable 6-bromoindole precursor.

Workflow for the Synthesis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid

Synthesis_Workflow cluster_0 Route A: N-methylation of Ester cluster_1 Route B: Direct N-methylation A1 6-bromo-1H-indole-3-carbaldehyde A2 Esterification A1->A2 1. MnO₂, NaCN, MeOH A3 Methyl 6-bromo-1H-indole-3-carboxylate A2->A3 A4 N-methylation A3->A4 2. CH₃I, K₂CO₃, Acetone A5 Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate A4->A5 A6 Hydrolysis A5->A6 3. NaOH, MeOH/H₂O A7 6-bromo-1-methyl-1H-indole-3-carboxylic acid A6->A7 B1 6-bromo-1H-indole-3-carboxylic acid B2 N-methylation B1->B2 CH₃I, NaH, DMF B3 6-bromo-1-methyl-1H-indole-3-carboxylic acid B2->B3

Sources

A Comprehensive Spectroscopic Guide to 6-bromo-1-methyl-1H-indole-3-carboxylic acid: An In-depth ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 6-bromo-1-methyl-1H-indole-3-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of novel organic molecules.

Introduction: The Significance of Substituted Indoles and the Role of NMR

Indole derivatives are a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1] The precise substitution pattern on the indole scaffold is critical to its biological activity, necessitating unambiguous structural confirmation. High-resolution NMR spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such molecules in solution. This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 6-bromo-1-methyl-1H-indole-3-carboxylic acid, offering insights into the causal relationships between the molecular structure and the observed spectral data.

Molecular Structure and Numbering

The structural analysis by NMR is predicated on a clear and consistent numbering system for the atoms in the molecule. The following diagram illustrates the numbering convention for 6-bromo-1-methyl-1H-indole-3-carboxylic acid that will be used throughout this guide.

Caption: Molecular structure and numbering of 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of 6-bromo-1-methyl-1H-indole-3-carboxylic acid is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the electron-donating nature of the indole nitrogen and the N-methyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
COOH10.0 - 12.0broad singlet-The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[2]
H-2~8.0 - 8.2singlet-This proton is adjacent to the electron-donating nitrogen and the electron-withdrawing carboxylic acid group, leading to a downfield shift. It has no adjacent protons to couple with.
H-7~7.8 - 8.0doubletJ ≈ 8.5This proton is ortho to the electron-withdrawing bromine atom, causing significant deshielding. It will appear as a doublet due to coupling with H-5.
H-5~7.3 - 7.5doublet of doubletsJ ≈ 8.5, 1.8This proton is coupled to both H-4 (ortho) and H-7 (meta). The ortho coupling will be larger than the meta coupling.
H-4~7.6 - 7.8doubletJ ≈ 1.8This proton is ortho to the indole nitrogen and will exhibit a smaller meta coupling to H-5.
N-CH₃~3.8 - 4.0singlet-The methyl group attached to the nitrogen is deshielded by the electronegative nitrogen atom and the aromatic ring current. It will appear as a singlet.

Table 1: Predicted ¹H NMR Data for 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The chemical shifts are influenced by hybridization, substituent effects, and resonance.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (Carboxylic Acid)165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for carboxylic acids.[2]
C-7a~136 - 138This quaternary carbon is part of the aromatic system and is adjacent to the nitrogen atom.
C-3a~128 - 130A quaternary carbon at the fusion of the two rings.
C-2~125 - 127This carbon is adjacent to the nitrogen and bonded to a proton, appearing in the aromatic region.
C-4~123 - 125An aromatic carbon deshielded by the adjacent nitrogen.
C-5~121 - 123An aromatic carbon influenced by the adjacent bromine atom.
C-6~115 - 117The carbon directly bonded to the electron-withdrawing bromine atom will be significantly shielded due to the heavy atom effect, but deshielded by induction. The net effect places it in this region.
C-7~112 - 114This aromatic carbon is ortho to the bromine atom.
C-3~108 - 110This carbon is shielded by the electron-donating nitrogen atom.
N-CH₃~33 - 35The methyl carbon attached to the nitrogen is in the typical range for N-alkyl groups.

Table 2: Predicted ¹³C NMR Data for 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines a standardized procedure for the preparation and analysis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid for NMR spectroscopy.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Baseline correct the spectrum proc2->proc3 proc4 Calibrate chemical shifts (TMS or residual solvent peak) proc3->proc4 proc5 Integrate ¹H signals proc4->proc5

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of approximately 0.6 mL. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the exchangeable COOH proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

    • Perform phase and baseline correction to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift scale using an internal standard such as tetramethylsilane (TMS) at 0.00 ppm or by referencing the residual solvent peak.[3]

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to a specific proton or carbon in the molecule.[4]

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 6-bromo-1-methyl-1H-indole-3-carboxylic acid. By understanding the interplay of substituent effects on chemical shifts and coupling patterns, researchers can confidently utilize NMR spectroscopy for the structural verification of this and related indole derivatives. The provided experimental protocol serves as a robust starting point for acquiring high-quality NMR data, which is fundamental for accurate structural elucidation in the fields of drug discovery and chemical research.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025). Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o1019. Retrieved from [Link]

  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. ResearchGate. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • 6-Bromo-1H-indole-3-carboxylic acid | C9H6BrNO2 | CID 15284837 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (n.d.). ResearchGate. Retrieved from [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved from [Link]

  • Full article: Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. (n.d.). Retrieved from [Link]

  • NMR - Interpretation. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Interpreting NMR Spectra 1 - YouTube. (2015). Retrieved from [Link]

  • Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-1-methyl-1H-indole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule, featuring a bromine atom at the 6-position, a methyl group at the indole nitrogen, and a carboxylic acid at the 3-position, offers multiple points for further chemical modification. This functionalization allows for the exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. This document provides a comprehensive guide to the synthesis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid, detailing a reliable three-step synthetic pathway with in-depth protocols and expert insights.

Synthetic Strategy Overview

The synthesis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid is most effectively achieved through a three-step sequence starting from the commercially available 6-bromoindole. The overall transformation is outlined below:

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Oxidation 6-bromoindole 6-bromoindole 6-bromo-1-methyl-1H-indole 6-bromo-1-methyl-1H-indole 6-bromoindole->6-bromo-1-methyl-1H-indole NaH, CH3I THF, 0 °C to rt 6-bromo-1-methyl-1H-indole-3-carbaldehyde 6-bromo-1-methyl-1H-indole-3-carbaldehyde 6-bromo-1-methyl-1H-indole->6-bromo-1-methyl-1H-indole-3-carbaldehyde POCl3, DMF 0 °C to 90 °C 6-bromo-1-methyl-1H-indole-3-carboxylic_acid 6-bromo-1-methyl-1H-indole-3-carboxylic acid 6-bromo-1-methyl-1H-indole-3-carbaldehyde->6-bromo-1-methyl-1H-indole-3-carboxylic_acid KMnO4, Acetone/H2O Reflux

Caption: Synthetic workflow for 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 6-bromo-1-methyl-1H-indole

Principle: The N-methylation of 6-bromoindole is achieved by deprotonation of the indole nitrogen with a strong base, sodium hydride, followed by nucleophilic attack on methyl iodide. This is a standard and high-yielding method for the N-alkylation of indoles.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
6-BromoindoleC₈H₆BrN196.0410.0 g (51.0 mmol)
Sodium Hydride (60% dispersion in mineral oil)NaH24.002.24 g (56.1 mmol)
Methyl IodideCH₃I141.943.5 mL (56.1 mmol)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL
Saturated Ammonium Chloride SolutionNH₄Cl53.49100 mL
BrineNaCl58.44100 mL
Anhydrous Magnesium SulfateMgSO₄120.37As needed

Protocol:

  • To a dry 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-bromoindole (10.0 g, 51.0 mmol) and anhydrous THF (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 2.24 g, 56.1 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of the indole may result in a thicker suspension.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (3.5 mL, 56.1 mmol) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (100 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (100 mL) and then brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane to 95:5 hexane:ethyl acetate) to afford 6-bromo-1-methyl-1H-indole as a colorless oil or low-melting solid.

Step 2: Synthesis of 6-bromo-1-methyl-1H-indole-3-carbaldehyde

Principle: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[1][2] In this step, phosphorus oxychloride reacts with dimethylformamide to form the electrophilic Vilsmeier reagent, which then attacks the electron-rich C3 position of the 6-bromo-1-methyl-1H-indole.[3] Subsequent hydrolysis yields the desired aldehyde.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
6-bromo-1-methyl-1H-indoleC₉H₈BrN210.0710.0 g (47.6 mmol)
Phosphorus OxychloridePOCl₃153.335.3 mL (57.1 mmol)
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0950 mL
Sodium AcetateCH₃COONa82.0320 g
IceH₂O18.02~200 g

Protocol:

  • In a dry 250 mL three-necked flask equipped with a dropping funnel and a calcium chloride drying tube, place anhydrous DMF (50 mL) and cool to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (5.3 mL, 57.1 mmol) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent will form as a yellow-orange solid.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 6-bromo-1-methyl-1H-indole (10.0 g, 47.6 mmol) in anhydrous DMF (20 mL) dropwise to the Vilsmeier reagent.

  • After the addition, remove the cooling bath and heat the reaction mixture to 90 °C for 2 hours.

  • Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (~200 g) with stirring.

  • Neutralize the acidic solution by the portion-wise addition of sodium hydroxide pellets or a concentrated sodium hydroxide solution until the pH is approximately 7-8.

  • During neutralization, a precipitate will form. Stir the mixture for 1 hour to ensure complete hydrolysis of the intermediate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford 6-bromo-1-methyl-1H-indole-3-carbaldehyde as a solid. The product can be further purified by recrystallization from ethanol if necessary.

Step 3: Synthesis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid

Principle: The final step involves the oxidation of the aldehyde functional group to a carboxylic acid. Potassium permanganate is a strong oxidizing agent that is effective for this transformation. The reaction is typically carried out in a mixture of acetone and water.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
6-bromo-1-methyl-1H-indole-3-carbaldehydeC₁₀H₈BrNO238.0810.0 g (42.0 mmol)
Potassium PermanganateKMnO₄158.037.3 g (46.2 mmol)
AcetoneC₃H₆O58.08200 mL
WaterH₂O18.0250 mL
Sodium BisulfiteNaHSO₃104.06As needed
Hydrochloric Acid (concentrated)HCl36.46As needed

Protocol:

  • In a 500 mL round-bottom flask, dissolve 6-bromo-1-methyl-1H-indole-3-carbaldehyde (10.0 g, 42.0 mmol) in acetone (200 mL).

  • In a separate beaker, dissolve potassium permanganate (7.3 g, 46.2 mmol) in water (50 mL).

  • Slowly add the potassium permanganate solution to the stirred solution of the aldehyde.

  • Heat the reaction mixture to reflux for 2-3 hours. The formation of a brown manganese dioxide precipitate will be observed.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate through a pad of celite. Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to remove most of the acetone.

  • If any remaining permanganate color is present, add a saturated solution of sodium bisulfite dropwise until the solution is colorless.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate of 6-bromo-1-methyl-1H-indole-3-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Recrystallization from ethanol/water may be performed for further purification.

Part 2: Characterization and Data

Expected Characterization Data:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.5 (s, 1H, -COOH)

    • δ ~8.2 (s, 1H, Ar-H at C2)

    • δ ~8.0 (d, 1H, Ar-H at C4)

    • δ ~7.7 (d, 1H, Ar-H at C7)

    • δ ~7.3 (dd, 1H, Ar-H at C5)

    • δ ~3.9 (s, 3H, -NCH₃)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~165.0 (C=O)

    • δ ~136.0 (Ar-C)

    • δ ~131.0 (Ar-C)

    • δ ~126.0 (Ar-C)

    • δ ~124.0 (Ar-C)

    • δ ~122.0 (Ar-C)

    • δ ~115.0 (Ar-C)

    • δ ~113.0 (Ar-C)

    • δ ~108.0 (Ar-C)

    • δ ~33.0 (-NCH₃)

  • Infrared (IR) (KBr, cm⁻¹):

    • ~3300-2500 (broad, O-H stretch of carboxylic acid)

    • ~1680 (C=O stretch of carboxylic acid)

    • ~1450, 1400 (aromatic C=C stretch)

  • Mass Spectrometry (MS):

    • Expected [M-H]⁻ for C₁₀H₈BrNO₂: ~252.97, showing the characteristic bromine isotope pattern.

Part 3: Troubleshooting

IssuePossible CauseRecommended Solution
Step 1: Incomplete N-methylation Insufficient deprotonation.Ensure the use of anhydrous THF and a fresh, reactive batch of sodium hydride. Allow sufficient time for the deprotonation to complete.
Inactive methyl iodide.Use a fresh bottle of methyl iodide.
Step 2: Low yield in Vilsmeier-Haack reaction Incomplete formation of the Vilsmeier reagent.Ensure anhydrous conditions and proper cooling during the addition of POCl₃ to DMF.
Insufficient reaction temperature or time.Ensure the reaction is heated to the specified temperature and monitor by TLC for completion.
Step 3: Incomplete oxidation Insufficient oxidizing agent.Use a slight excess of potassium permanganate and ensure the reaction is heated to reflux for an adequate time.
Difficult to filter manganese dioxide.Use a pad of celite to aid in the filtration of the fine precipitate.
Final Product: Impurities present Incomplete reaction or side products.Purify the final product by recrystallization. Ensure each intermediate is sufficiently pure before proceeding to the next step.

Conclusion

The three-step synthesis outlined in this application note provides a robust and reliable method for the preparation of 6-bromo-1-methyl-1H-indole-3-carboxylic acid. By following these detailed protocols and considering the provided expert insights, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and development.

References

  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1019.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15284837, 6-Bromo-1H-indole-3-carboxylic acid. Retrieved January 25, 2024 from [Link].

  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E, E68, o1019. [Link]

  • Potts, K. T., & Saxton, J. E. (1954). 1-Methylindole. Organic Syntheses, 34, 68.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 25, 2024, from [Link]

  • El-Sawy, E. R., Mandour, A. H., & El-Hallouty, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved January 25, 2024, from [Link]

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
  • ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. [Link]

Sources

Synthesis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid: A Detailed Guide to Reagents and Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds, particularly those targeting the central nervous system.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering two robust synthetic strategies with detailed protocols, mechanistic insights, and safety considerations.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The targeted compound, 6-bromo-1-methyl-1H-indole-3-carboxylic acid, incorporates several key features: a bromine atom at the 6-position, which can be utilized for further functionalization through cross-coupling reactions; a methyl group at the 1-position (the indole nitrogen), which can influence the molecule's electronic properties and metabolic stability; and a carboxylic acid at the 3-position, a common functional group for modulating solubility and serving as a handle for amide bond formation.

This guide will explore two distinct and reliable synthetic pathways to access this valuable building block. Each strategy is presented with a thorough explanation of the underlying chemical principles, step-by-step protocols, and guidance on reagent selection and reaction optimization.

Synthetic Strategies Overview

Two principal retrosynthetic approaches have been devised for the synthesis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid. The choice between these routes may depend on the availability of starting materials, desired scale of synthesis, and laboratory capabilities.

retrosynthesis cluster_strategy1 Strategy 1: N-Methylation and Hydrolysis cluster_strategy2 Strategy 2: Formylation and Oxidation target 6-bromo-1-methyl-1H-indole-3-carboxylic acid s1_ester Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate target->s1_ester Hydrolysis s2_aldehyde 6-bromo-1-methyl-1H-indole-3-carboxaldehyde target->s2_aldehyde Oxidation s1_start Methyl 6-bromo-1H-indole-3-carboxylate s1_ester->s1_start N-Methylation s2_indole 6-bromo-1-methyl-1H-indole s2_aldehyde->s2_indole Formylation (Vilsmeier-Haack) s2_start 6-bromo-1H-indole s2_indole->s2_start N-Methylation

Caption: Retrosynthetic analysis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

Strategy 1: N-Methylation of a Precursor Ester followed by Hydrolysis

This strategy is arguably the more direct approach, capitalizing on the commercial availability of methyl 6-bromo-1H-indole-3-carboxylate. The synthesis involves two sequential steps: N-methylation of the indole nitrogen and subsequent saponification of the methyl ester to the desired carboxylic acid.

Step 1.1: N-Methylation of Methyl 6-bromo-1H-indole-3-carboxylate

The N-methylation of indoles is a well-established transformation.[2] Deprotonation of the indole N-H with a suitable base, followed by quenching with an electrophilic methyl source, readily affords the N-methylated product.

Reaction Scheme:

Causality of Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively and irreversibly deprotonates the indole nitrogen. The pKa of the indole N-H is approximately 17, making NaH a suitable choice.

  • Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and efficient electrophile for this Sₙ2 reaction.

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It effectively solvates the sodium cation of the intermediate indolide salt and provides a suitable medium for the Sₙ2 reaction.

Detailed Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous DMF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • In a separate flask, dissolve methyl 6-bromo-1H-indole-3-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the indole ester to the NaH slurry at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium salt of the indole is often accompanied by the evolution of hydrogen gas.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 6-bromo-1-methyl-1H-indole-3-carboxylate.

Quantitative Data Summary:

ReagentMolar Equiv.Purity
Methyl 6-bromo-1H-indole-3-carboxylate1.0>95%
Sodium Hydride (60% in oil)1.260%
Methyl Iodide1.5>99%
Step 1.2: Hydrolysis of Methyl 6-bromo-1-methyl-1H-indole-3-carboxylate

The final step in this sequence is the saponification of the methyl ester to the carboxylic acid. This is a standard transformation typically achieved under basic conditions.

Reaction Scheme:

Causality of Experimental Choices:

  • Base: Sodium hydroxide (NaOH) is a strong base that readily hydrolyzes the ester.

  • Solvent System: A mixture of methanol and water is used. Methanol helps to dissolve the organic substrate, while water is necessary for the hydrolysis reaction.

  • Acidification: Hydrochloric acid (HCl) is used to protonate the carboxylate salt to yield the final carboxylic acid product.

Detailed Protocol:

  • Dissolve methyl 6-bromo-1-methyl-1H-indole-3-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (3.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl.

  • A precipitate of the carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

Strategy 2: Formylation and Oxidation of 6-bromo-1-methyl-1H-indole

This alternative strategy commences with the readily available 6-bromo-1H-indole. The synthesis involves three key transformations: N-methylation, C3-formylation via the Vilsmeier-Haack reaction, and subsequent oxidation of the aldehyde to the carboxylic acid.

Step 2.1: Synthesis of 6-bromo-1-methyl-1H-indole

The initial step mirrors the N-methylation described in Strategy 1, but with a simpler starting material.

Reaction Scheme:

Detailed Protocol:

  • Following the procedure outlined in Step 1.1, react 6-bromo-1H-indole with sodium hydride and methyl iodide in anhydrous DMF.

  • After workup and purification, 6-bromo-1-methyl-1H-indole is obtained. A practical method for N-methylation of indoles using dimethyl carbonate has also been reported as a more environmentally friendly alternative to methyl iodide.[3]

Step 2.2: Vilsmeier-Haack Formylation of 6-bromo-1-methyl-1H-indole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[4] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.

Reaction Scheme:

Mechanism Insight:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF.[5] The electron-rich indole ring then attacks this electrophile at the C3 position, followed by hydrolysis of the resulting iminium salt to yield the aldehyde.[6]

vilsmeier_mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Indole 6-bromo-1-methyl-1H-indole Iminium_salt Iminium Salt Intermediate Indole->Iminium_salt + Vilsmeier Reagent Aldehyde 6-bromo-1-methyl-1H-indole-3-carboxaldehyde Iminium_salt->Aldehyde Hydrolysis

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Detailed Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, place anhydrous DMF and cool to 0 °C.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF at 0 °C, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • In a separate flask, dissolve 6-bromo-1-methyl-1H-indole (1.0 equivalent) in anhydrous DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a saturated sodium hydroxide solution to pH > 10.

  • The product, 6-bromo-1-methyl-1H-indole-3-carboxaldehyde, will precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Step 2.3: Oxidation of 6-bromo-1-methyl-1H-indole-3-carboxaldehyde

The final step is the oxidation of the aldehyde to the carboxylic acid. Several methods are available for this transformation, with the Pinnick oxidation being a particularly mild and efficient choice that is tolerant of various functional groups.

Reaction Scheme:

Causality of Experimental Choices (Pinnick Oxidation):

  • Oxidant: Sodium chlorite (NaClO₂) is the primary oxidant.

  • Scavenger: 2-Methyl-2-butene is used as a scavenger for the hypochlorite byproduct, which can otherwise lead to unwanted side reactions.

  • Buffer: A phosphate buffer (e.g., NaH₂PO₄) is used to maintain a slightly acidic pH, which is optimal for the reaction.

  • Solvent: A mixture of tert-butanol and water is a common solvent system for the Pinnick oxidation.

Detailed Protocol (Pinnick Oxidation):

  • In a round-bottom flask, dissolve 6-bromo-1-methyl-1H-indole-3-carboxaldehyde (1.0 equivalent) in tert-butanol.

  • Add 2-methyl-2-butene (5.0 equivalents).

  • In a separate flask, prepare a solution of sodium chlorite (4.0 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equivalents) in water.

  • Slowly add the aqueous solution of the oxidant to the solution of the aldehyde at room temperature.

  • Stir the reaction mixture vigorously overnight.

  • Monitor the reaction by TLC.

  • Upon completion, add a saturated solution of sodium sulfite to quench any remaining oxidant.

  • Remove the tert-butanol under reduced pressure.

  • Acidify the aqueous residue with 1M HCl to pH 2-3.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry to afford 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

Alternative Oxidation Method:

Oxidation using silver oxide (Tollens' reagent) is another mild method suitable for converting aldehydes to carboxylic acids without affecting the indole ring.[7]

Safety and Handling Precautions

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • Methyl Iodide: Toxic, a suspected carcinogen, and volatile. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus Oxychloride: Corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Sodium Chlorite: A strong oxidizing agent. Avoid contact with combustible materials.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling any chemicals.

Conclusion

The synthesis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid can be successfully achieved through two distinct and reliable synthetic routes. Strategy 1, involving the N-methylation of a commercially available ester, is more direct. Strategy 2, which builds the molecule from 6-bromo-1H-indole through formylation and oxidation, offers greater flexibility if the starting ester is unavailable. The detailed protocols and mechanistic insights provided in this guide should enable researchers to confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

  • Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27363-27392.
  • El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-742.
  • ChemWis. (2023, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube.
  • Srivastava, S. K., Chauhan, P. M. S., & Bhaduri, A. P. (2000). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.
  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • MySkinRecipes. (n.d.). 6-Bromo-1-methyl-1H-indole-3-carboxylic acid.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Syntheses Procedure. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.
  • Bakhite, E. A., & Radwan, S. M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 186-196.
  • Organic Syntheses Procedure. (n.d.). indole-3-aldehyde.
  • Murad, Y. M., & Murakami, Y. (1994). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 37(2), 957-966.
  • Böttcher, T., & Sieber, S. A. (2008). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 147(3), 1141–1153.
  • Parsons, T. B., Ghellamallah, C., Male, L., Spencer, N., & Grainger, R. S. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 9(14), 5021-5023.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Google Patents. (n.d.).
  • Burtoloso, A. C. B., & Bernardim, B. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 45041-45045.
  • Master Organic Chemistry. (n.d.). Oxidation of aldehydes to carboxylic acids with Ag2O.
  • Google Patents. (n.d.).
  • Chem-Impex. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 1-methylindole.
  • ResearchGate. (n.d.). How can synthesis 4-bromo indole and 4-methyl indole?.
  • ResearchGate. (n.d.). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?.
  • ResearchGate. (n.d.). Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
  • Sciencemadness Discussion Board. (2007).

Sources

The Strategic Utility of 6-Bromo-1-methyl-1H-indole-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutics. Among these, 6-bromo-1-methyl-1H-indole-3-carboxylic acid has emerged as a highly versatile and valuable intermediate. Its unique structural and electronic properties make it a favored scaffold in the design of a range of neurologically active agents. This document provides a detailed exploration of the application of this intermediate, focusing on its role in the synthesis of high-affinity dopamine receptor ligands, which are critical targets in the treatment of various central nervous system (CNS) disorders.

The indole core is a privileged structure in medicinal chemistry, present in numerous biologically active compounds, including the neurotransmitter serotonin. The deliberate placement of a bromine atom at the 6-position and a methyl group on the indole nitrogen significantly influences the molecule's reactivity and pharmacokinetic profile. The bromine atom serves as a handle for further functionalization, often through cross-coupling reactions, while the N-methylation prevents hydrogen bonding, which can alter solubility and metabolic stability. The carboxylic acid at the 3-position is an ideal anchor for amide bond formation, a cornerstone reaction in pharmaceutical synthesis.[1]

Core Application: Synthesis of Novel Dopamine D3 Receptor Ligands

A significant application of 6-bromo-1-methyl-1H-indole-3-carboxylic acid is in the synthesis of potent and selective D3 dopamine receptor ligands. These ligands are of considerable interest for the treatment of neurological and psychiatric conditions such as schizophrenia, addiction, and Parkinson's disease. The following sections provide a detailed protocol for the amide coupling of 6-bromo-1-methyl-1H-indole-3-carboxylic acid with a substituted N-phenylpiperazine, a common pharmacophore in CNS drug candidates.[2][3]

Scientific Rationale: The Importance of Amide Coupling

The formation of an amide bond between a carboxylic acid and an amine is one of the most fundamental and widely utilized reactions in medicinal chemistry. This is due to the high stability of the resulting amide linkage under physiological conditions. The reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed to achieve this transformation efficiently and with minimal side products.[4]

In the context of synthesizing D3 receptor ligands, the amide bond serves to connect the indole core, which often contributes to receptor affinity and selectivity, with the N-phenylpiperazine moiety, which can influence pharmacokinetic properties and also interact with the receptor.

Experimental Workflow Diagram

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_purification Work-up and Purification start 6-Bromo-1-methyl-1H-indole-3-carboxylic Acid reagents_activation HATU, DIPEA in DMF start->reagents_activation Step 1a activated_intermediate Activated Ester Intermediate reagents_activation->activated_intermediate Step 1b amine Substituted N-Phenylpiperazine activated_intermediate->amine Step 2a product Final Amide Product (D3 Receptor Ligand Precursor) amine->product Step 2b workup Aqueous Work-up product->workup purification Column Chromatography workup->purification final_product Pure Amide Product purification->final_product Characterization (NMR, MS)

Caption: A schematic overview of the amide coupling protocol.

Detailed Laboratory Protocol

This protocol outlines the synthesis of a representative D3 dopamine receptor ligand precursor via the amide coupling of 6-bromo-1-methyl-1H-indole-3-carboxylic acid and a substituted N-phenylpiperazine.

Materials and Reagents:

  • 6-bromo-1-methyl-1H-indole-3-carboxylic acid

  • Substituted N-phenylpiperazine derivative

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-1-methyl-1H-indole-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the substituted N-phenylpiperazine (1.1 eq), followed by DIPEA (3.0 eq).

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture. The addition of the coupling reagent often leads to a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove unreacted acid and acidic byproducts. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure amide product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for a typical amide coupling reaction using 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

ParameterExpected ValueNotes
Yield 75-90%Highly dependent on the specific amine used and purification efficiency.
Purity (by HPLC) >95%After column chromatography.
¹H NMR Consistent with amide productExpect characteristic shifts for indole and piperazine protons.
¹³C NMR ~165-175 ppmCharacteristic chemical shift for the amide carbonyl carbon.[5]
Mass Spec (ESI+) [M+H]⁺Molecular ion corresponding to the expected product.

Causality and Experimental Choices

  • Choice of Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if chiral centers are present).[6] Its use generally leads to high yields and clean reaction profiles.

  • Base Selection: DIPEA is a non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid by HATU, driving the reaction to completion.

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the reactants and reagents and facilitates the reaction.

  • Work-up Procedure: The aqueous work-up with sodium bicarbonate is crucial for removing acidic impurities, simplifying the subsequent purification step.

Self-Validation and Trustworthiness

The integrity of this protocol is ensured by the in-process monitoring and final characterization steps. TLC or LC-MS allows for real-time tracking of the reaction's progress, confirming the consumption of starting materials and the formation of the desired product. The final spectroscopic analysis provides unambiguous structural confirmation and a quantitative measure of purity, ensuring the reliability of the synthesized material for further biological evaluation.

Conclusion

6-bromo-1-methyl-1H-indole-3-carboxylic acid stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its pre-installed functional handles and tailored electronic properties provide a robust platform for the construction of complex and highly functionalized drug candidates. The detailed protocol for amide coupling presented herein exemplifies its utility in accessing novel chemical matter with significant therapeutic potential, particularly in the challenging arena of CNS drug discovery.

References

  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1019. Available at: [Link][1]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Available at: [Link]

  • Lalaoui, R., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 234-243. Available at: [Link][7]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]

  • Dunetz, J. R., et al. (2016). A Practical Guide to Amide Bond Formation. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]

  • Mishra, A., et al. (2015). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. MedChemComm, 6(10), 1779-1788. Available at: [Link][2]

  • ResearchGate. (2015). Evolution of amide bond formation. Available at: [Link][4]

  • RSC Publishing. (2015). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. MedChemComm. Available at: [Link][3]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Available at: [Link][8]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link][9]

  • DiVA portal. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Available at: [Link][10]

  • PMC - NIH. (2017). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available at: [Link][6]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link][11]

  • Technologynetworks.com. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link][12]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link][5]

Sources

Application Note: A Robust HPLC Method for the Quantification of 6-bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid. This compound and its derivatives are of significant interest in pharmaceutical research and drug development.[1][2] The described reverse-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, making it suitable for routine quality control, stability studies, and research applications. The protocol herein provides a comprehensive guide, from sample preparation to method validation, grounded in established scientific principles and aligned with ICH guidelines.[3][4]

Introduction: The Rationale for a Dedicated HPLC Method

6-bromo-1-methyl-1H-indole-3-carboxylic acid belongs to the indole class of heterocyclic compounds, which are pivotal structural motifs in numerous biologically active molecules.[5] The precise and reliable quantification of this specific N-methylated and brominated indole derivative is crucial for ensuring the quality and consistency of research and development efforts. The methyl group on the indole nitrogen and the bromine atom at the 6-position influence the molecule's physicochemical properties, such as hydrophobicity and electronic distribution, necessitating a tailored analytical method for its accurate measurement.

This application note addresses the need for a well-characterized HPLC method by providing a step-by-step protocol that is both scientifically sound and practical for implementation in a laboratory setting. The method employs reverse-phase chromatography, a widely used and versatile technique for the separation of small organic molecules.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method. 6-bromo-1-methyl-1H-indole-3-carboxylic acid is a derivative of indole-3-carboxylic acid. The introduction of a methyl group at the 1-position increases its lipophilicity compared to its unmethylated counterpart. The predicted pKa of the carboxylic acid moiety for the closely related 1-methyl-1H-indole-3-carboxylic acid is approximately 4.01.[6] This suggests that maintaining the mobile phase pH below this value will ensure the analyte is in its protonated, less polar form, leading to better retention and peak shape on a reverse-phase column.

Experimental Protocol

Materials and Reagents
  • 6-bromo-1-methyl-1H-indole-3-carboxylic acid reference standard (Purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (≥98%)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm nylon syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterRecommended Setting
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Formic acid in Water
Mobile Phase B 0.1% (v/v) Formic acid in Acetonitrile
Gradient Elution 0-2 min: 40% B; 2-10 min: 40% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 40% B; 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 278 nm (or λmax determined by UV scan)

Causality behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides excellent retention for the relatively non-polar 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase maintains a low pH (around 2.8), ensuring the carboxylic acid group of the analyte is protonated. This suppresses its ionization and leads to a more retained and symmetrical peak.[7]

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte with a good peak shape and to remove any more strongly retained impurities from the column in a reasonable time.

  • Detection Wavelength: Indole derivatives typically exhibit strong UV absorbance around 280 nm.[8] For indole-3-carboxylic acid, a maximum has been reported at 278 nm.[9] It is recommended to perform a UV scan of the analyte to confirm the absorption maximum (λmax) for optimal sensitivity.

Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 6-bromo-1-methyl-1H-indole-3-carboxylic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60:40 Water:Acetonitrile with 0.1% formic acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Accurately weigh the sample containing 6-bromo-1-methyl-1H-indole-3-carboxylic acid and dissolve it in a suitable volume of methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][4]

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=5 injections)
%RSD of Retention Time ≤ 1.0% (for n=5 injections)
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the analyte standard. The peak for 6-bromo-1-methyl-1H-indole-3-carboxylic acid should be well-resolved from any other peaks.

Linearity and Range

The linearity of the method should be established by analyzing a series of at least five concentrations of the working standard solutions.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Range Typically 80% to 120% of the target assay concentration.[4] For this method, a range of 1-100 µg/mL is proposed.
Accuracy

Accuracy should be assessed by the recovery of known amounts of the analyte spiked into a placebo or by comparison with a well-characterized reference method. The analysis should be performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

ParameterAcceptance Criteria
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%

Repeatability can be determined by analyzing six replicate preparations of the sample at 100% of the target concentration on the same day. Intermediate precision should be assessed on different days and by different analysts.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (Standard Deviation of the Response / Slope)

  • LOQ = 10 × (Standard Deviation of the Response / Slope)

Alternatively, they can be determined by analyzing a series of diluted solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations to the chromatographic conditions and observing the effect on the results.

Parameter VariedExample Variation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition (%B) ± 2%
Detection Wavelength ± 2 nm

The system suitability parameters should remain within the acceptance criteria for all variations.

Workflow and Data Presentation

The overall workflow for the analysis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid is depicted in the following diagram:

HPLC_Workflow cluster_validation Method Validation prep_std Prepare Standard Solutions sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solutions chrom_run Chromatographic Run prep_sample->chrom_run sys_suit->chrom_run peak_int Peak Integration & Identification chrom_run->peak_int quant Quantification peak_int->quant validation Validate Method (ICH Q2) quant->validation

Caption: HPLC analysis workflow for 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid. The use of a standard C18 column and a simple mobile phase makes this method easily transferable to most analytical laboratories. The comprehensive validation protocol ensures that the method is fit for its intended purpose and generates data of high quality and integrity, supporting the advancement of pharmaceutical research and development.

References

  • Chem-Impex. (n.d.). 5-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • European Medicines Agency. (1996). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Google Patents. (n.d.). CN113045475A - Preparation method of 5-bromo-7-methylindole.
  • H. I. Magazine. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 86, 1039-1044.
  • HVRCLXXJIQTXHC-UHFFFAOYSA-N
  • Jing Zhao & Yan Wang. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1019.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylindole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3531.
  • Patel, K. et al. (2012). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 2(3), 82-94.
  • Pharmaffiliates. (n.d.). 6-Bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible absorption spectra of indole-3-acetaldehyde, ... Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Soukup, J. et al. (2016). A New Method for Rapid Determination of indole-3-carbinol and Its Condensation Products in Nutraceuticals Using Core-Shell Column Chromatography Method. Journal of Pharmaceutical and Biomedical Analysis, 121, 231-237.
  • Taddei, M. et al. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions.

Sources

Troubleshooting & Optimization

Minimizing byproduct formation in the synthesis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this multi-step synthesis. Here, we provide in-depth, field-proven insights and solutions to ensure the highest purity and yield of your target molecule.

Introduction: Navigating the Synthetic Landscape

The synthesis of 6-bromo-1-methyl-1H-indole-3-carboxylic acid can be approached via two primary routes, each with its own set of potential challenges. The choice of route often depends on the availability of starting materials and the specific capabilities of your laboratory.

  • Route A: N-methylation of 6-bromo-1H-indole-3-carboxylic acid.

  • Route B: Bromination of 1-methyl-1H-indole-3-carboxylic acid.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common issues of byproduct formation in both synthetic pathways.

Troubleshooting Guide & FAQs

Scenario 1: N-Methylation of 6-bromo-1H-indole-3-carboxylic acid (Route A)

Question 1: My N-methylation reaction is incomplete, and I'm recovering a significant amount of starting material. What's going wrong?

Answer: Incomplete N-methylation is a common issue and can often be attributed to an insufficiently strong base or suboptimal reaction conditions. The indole nitrogen is weakly acidic and requires a potent base to be deprotonated, which is a prerequisite for methylation.

  • Causality: The pKa of the indole N-H is approximately 17. Therefore, bases like sodium hydroxide or potassium carbonate in polar aprotic solvents like DMF or DMSO are often used. If the base is not strong enough to achieve a significant concentration of the indolide anion, the reaction will be sluggish or stall.

  • Solution:

    • Stronger Base: Consider using sodium hydride (NaH) in an anhydrous solvent like THF or DMF. NaH is a non-nucleophilic, strong base that irreversibly deprotonates the indole nitrogen.

    • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.

    • Solvent Choice: Ensure your solvent is anhydrous. Water can quench the base and the indolide anion, hindering the reaction.

Question 2: I'm observing a second product with a similar mass to my desired product. What is this byproduct?

Answer: You are likely observing the formation of the methyl ester of your starting material, 6-bromo-1-methyl-1H-indole-3-carboxylate, due to O-methylation of the carboxylic acid.

  • Causality: The carboxylate anion, formed by the deprotonation of the carboxylic acid, is also a nucleophile and can compete with the indolide anion for the methylating agent. This is particularly prevalent when using less selective methylating agents.

  • Solution:

    • Protecting Group Strategy: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the N-methylation step. After N-methylation, the ester can be hydrolyzed back to the carboxylic acid.[1]

    • Choice of Methylating Agent: While traditional reagents like methyl iodide or dimethyl sulfate are effective, they can be aggressive and lead to O-methylation. Consider using a milder methylating agent like dimethyl carbonate (DMC), which can offer better selectivity under optimized conditions.[2]

Question 3: My reaction has resulted in a complex mixture of products, including some that appear to be C-methylated. How can I avoid this?

Answer: C-methylation, while less common than N- or O-methylation for indoles, can occur under certain conditions. The indolide anion is an ambident nucleophile, with reactivity at both the nitrogen and the C3 position.

  • Causality: The distribution of N- versus C-alkylation can be influenced by the counter-ion and the solvent. More ionic character in the indolide salt (e.g., with potassium as the counter-ion) and polar aprotic solvents generally favor N-alkylation.

  • Solution:

    • Controlled Conditions: Use a strong base like NaH in an anhydrous polar aprotic solvent such as DMF. This combination strongly favors the formation of the N-methylated product.

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) with a milder base like potassium carbonate can sometimes improve selectivity for N-methylation by facilitating the reaction at the interface of a two-phase system, thereby minimizing side reactions in the bulk solution.[2]

Scenario 2: Bromination of 1-methyl-1H-indole-3-carboxylic acid (Route B)

Question 1: My bromination reaction is yielding a mixture of mono-brominated isomers. How can I improve the regioselectivity for the 6-position?

Answer: Achieving high regioselectivity in the bromination of substituted indoles is a significant challenge due to the electron-rich nature of the indole ring system, which can be activated at multiple positions.

  • Causality: The N-methyl and the C3-carboxylic acid groups have directing effects on electrophilic aromatic substitution. The indole nitrogen is a powerful activating group, directing electrophiles to the C3, C2, and C5 positions. The C3-carboxylic acid is a deactivating group. The final regioselectivity is a result of the interplay between these electronic effects and steric hindrance. Bromination often occurs preferentially at the C5 position.

  • Solution:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br₂).[3] The reaction can be run in a solvent like DMF or acetonitrile at low temperatures to enhance selectivity.

    • Protecting Group Strategy: A more advanced strategy involves the introduction of a temporary directing group. For example, sulfonation at the C5 position can block it, directing bromination to the C6 position. The sulfonyl group can then be removed.

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can modulate the reactivity of the brominating agent and the substrate, potentially improving regioselectivity. However, this must be approached with caution as it can also lead to increased side reactions.

Question 2: I'm observing di- and tri-brominated byproducts in my reaction mixture. How can I prevent this over-bromination?

Answer: Over-bromination is a common consequence of the high reactivity of the indole nucleus, which is further activated by the N-methyl group.

  • Causality: Once the first bromine atom is introduced, the indole ring is still sufficiently activated to react with another equivalent of the brominating agent. This leads to the formation of poly-brominated species.

  • Solution:

    • Stoichiometry and Temperature Control: Use a stoichiometric amount (or a slight excess) of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). Perform the reaction at a low temperature (e.g., 0 °C or below) and add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

    • Monitoring the Reaction: Closely monitor the reaction progress using TLC or LC-MS to quench the reaction as soon as the starting material is consumed, before significant amounts of poly-brominated byproducts can form.

General Troubleshooting

Question: I'm consistently losing a portion of my product to a decarboxylated byproduct (6-bromo-1-methyl-1H-indole). How can I minimize this?

Answer: Decarboxylation of indole-3-carboxylic acids can occur under both acidic and basic conditions, particularly at elevated temperatures.[4]

  • Causality: The C3 position of the indole ring is electron-rich, which can stabilize the intermediate formed during the loss of carbon dioxide. This process is often facilitated by heat.

  • Solution:

    • Mild Reaction Conditions: Whenever possible, conduct your reactions at or below room temperature.

    • Avoid Strong Acids and Bases: If your reaction requires acidic or basic conditions, use the mildest reagents possible and for the shortest duration necessary.

    • Careful Work-up: During the work-up, avoid prolonged exposure to strong acids or bases, especially if heating is required for extractions or solvent removal. Neutralize the reaction mixture as soon as possible.

Experimental Protocols

Protocol 1: N-Methylation of 6-bromo-1H-indole-3-carboxylic acid (with Protection)
  • Esterification: To a solution of 6-bromo-1H-indole-3-carboxylic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) and reflux for 4-6 hours until the starting material is consumed (monitor by TLC). Cool to room temperature, neutralize with a saturated solution of sodium bicarbonate, and extract the methyl ester with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate in vacuo.

  • N-Methylation: Dissolve the methyl 6-bromo-1H-indole-3-carboxylate (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C, then add methyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Hydrolysis: Dissolve the crude methyl 6-bromo-1-methyl-1H-indole-3-carboxylate in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours. Acidify the mixture with 1M HCl to pH 2-3 and extract the desired product with ethyl acetate. Dry the organic layer and concentrate to yield 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

Protocol 2: Regioselective Bromination of 1-methyl-1H-indole-3-carboxylic acid
  • Dissolve 1-methyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in anhydrous DMF.

  • Add the NBS solution dropwise to the indole solution over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

  • Dry the organic layer over sodium sulfate and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.

Data Summary

Reaction Reagent Solvent Temperature Key Byproducts Mitigation Strategy
N-MethylationNaH / MeIDMF/THF0 °C to RTO-methylationProtect carboxylic acid as an ester
BrominationNBSDMF0 °CPoly-bromination, IsomersControl stoichiometry, low temp.
General--ElevatedDecarboxylationUse mild conditions

Visualizing Reaction Pathways

Byproduct_Formation cluster_route_a Route A: N-Methylation cluster_route_b Route B: Bromination Start_A 6-bromo-1H-indole-3-carboxylic acid Product 6-bromo-1-methyl-1H-indole-3-carboxylic acid Start_A->Product N-Methylation (Desired) Byproduct_A1 O-Methylated Ester Start_A->Byproduct_A1 O-Methylation (Side Reaction) Byproduct_A2 Decarboxylated Indole Product->Byproduct_A2 Decarboxylation (Side Reaction) Start_B 1-methyl-1H-indole-3-carboxylic acid Product_B 6-bromo-1-methyl-1H-indole-3-carboxylic acid Start_B->Product_B C6-Bromination (Desired) Byproduct_B1 Poly-brominated Species Start_B->Byproduct_B1 Over-bromination (Side Reaction) Byproduct_B2 Other Bromo-isomers Start_B->Byproduct_B2 Poor Regioselectivity (Side Reaction)

Caption: Synthetic routes and potential byproduct pathways.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Identify_Byproduct Identify Byproduct(s) (LC-MS, NMR) Start->Identify_Byproduct Check_Purity Check Starting Material Purity Start->Check_Purity Low_Yield Low Yield / Incomplete Reaction Identify_Byproduct->Low_Yield Incorrect_Product Incorrect Product / Isomers Identify_Byproduct->Incorrect_Product Multiple_Products Multiple Products Identify_Byproduct->Multiple_Products Check_Purity->Start If impure Optimize_Base Optimize Base/Solvent/Temp. Low_Yield->Optimize_Base N-Methylation Optimize_Selectivity Change Reagent for Selectivity Incorrect_Product->Optimize_Selectivity Bromination Multiple_Products->Optimize_Base N-Methylation Optimize_Stoichiometry Adjust Reagent Stoichiometry Multiple_Products->Optimize_Stoichiometry Bromination Purification Optimize Purification (Recrystallization, Chromatography) Optimize_Base->Purification Optimize_Stoichiometry->Purification Optimize_Selectivity->Purification

Caption: General troubleshooting workflow for synthesis optimization.

References

  • Makarov, M. V., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3536. Available from: [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link]

  • Choshi, S., et al. (2002). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 67(16), 5657-5663. Available from: [Link]

  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1019. Available from: [Link]

  • Jiang, X., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604-608. Available from: [Link]

  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Available from: [Link]

  • Li, G., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, 50(14), 2136-2144. Available from: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Bromo-1-Methyl-1H-indole-3-carboxylic Acid and its 5-Bromo Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The strategic placement of halogen atoms, particularly bromine, on the indole ring can profoundly modulate the physicochemical properties and biological activities of the resulting compounds. This guide provides a comparative framework for evaluating the biological potential of two closely related isomers: 6-bromo-1-methyl-1H-indole-3-carboxylic acid and 5-bromo-1-methyl-1H-indole-3-carboxylic acid. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide synthesizes findings from closely related bromoindole derivatives to offer insights into their potential therapeutic applications and outlines experimental protocols for their direct comparison.

The Critical Influence of Bromine Substitution

The position of the bromine atom on the indole ring is a critical determinant of a molecule's interaction with biological targets. Research on various brominated indole derivatives has consistently shown that positional isomerism leads to distinct pharmacological profiles. For instance, studies on brominated isatins have demonstrated a clear structure-activity relationship in their anti-inflammatory effects, with the potency following the order of 5-bromo > 6-bromo > 7-bromo substitution.[1][2][3] This highlights the nuanced yet significant impact of substituent placement on biological activity.

Derivatives of 5-bromoindole have shown a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[4] Conversely, 6-bromoindole derivatives have been identified as potent inhibitors of bacterial cystathionine γ-lyase, positioning them as promising antibiotic potentiators.[5][6] These findings suggest that our target molecules, 6-bromo-1-methyl-1H-indole-3-carboxylic acid and its 5-bromo isomer, are likely to exhibit distinct and potentially valuable biological activities.

Potential Therapeutic Applications: A Comparative Overview

Based on the activities of related compounds, we can extrapolate the potential therapeutic applications of our target isomers.

Biological Activity6-Bromo-1-methyl-1H-indole-3-carboxylic acid (Hypothesized)5-Bromo-1-methyl-1H-indole-3-carboxylic acid (Hypothesized)
Anticancer Potential activity, as bromoindoles have shown efficacy against various cancer cell lines.[4][7][8][9][10][11][12]Stronger potential for anticancer activity based on the trend observed in related compounds where 5-bromo substitution often enhances cytotoxicity.[4]
Antibacterial High potential as an antibiotic potentiator by inhibiting bacterial enzymes like cystathionine γ-lyase.[5][6]May possess direct antimicrobial properties, a common feature of 5-bromoindole derivatives.[4]
Antiviral Indole derivatives are known to have antiviral properties, though the specific impact of 6-bromo substitution is less characterized.[13][14][15][16]5-bromoindole derivatives have been noted for their antiviral potential.[4]
Anti-inflammatory Expected to exhibit anti-inflammatory effects, although potentially less potent than the 5-bromo isomer based on related isatin studies.[1][2][3][17][18]Likely to show significant anti-inflammatory activity, a known property of 5-bromoindoles.[1][2][3]
Enzyme Inhibition Demonstrated potential for specific enzyme inhibition (e.g., bacterial cystathionine γ-lyase).[5][6]May act as an inhibitor for a different set of enzymes, contributing to its diverse biological profile.

Experimental Workflow for Comparative Analysis

To empirically determine and compare the biological activities of these two isomers, a structured experimental workflow is essential. The following diagram outlines a logical progression of experiments.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation Synthesis Synthesis of Isomers Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer Antibacterial Antibacterial Assays (MIC, MBC) Characterization->Antibacterial Antiviral Antiviral Assays (Plaque Reduction) Characterization->Antiviral Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Characterization->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition Assays Anticancer->Enzyme_Inhibition Antibacterial->Enzyme_Inhibition Antiviral->Enzyme_Inhibition Anti_inflammatory->Enzyme_Inhibition Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Enzyme_Inhibition->Pathway_Analysis Animal_Models Animal Models of Disease Pathway_Analysis->Animal_Models Toxicity Toxicology Studies Animal_Models->Toxicity

Caption: A comprehensive workflow for the comparative biological evaluation of indole isomers.

Detailed Experimental Protocols

Synthesis of 6-Bromo- and 5-Bromo-1-methyl-1H-indole-3-carboxylic acid

A common synthetic route to these compounds involves the Fischer indole synthesis followed by N-methylation and carboxylation, or direct synthesis from the appropriately substituted starting materials. For instance, synthesis can be achieved from the corresponding bromo-indoles.

N-methylation:

  • To a solution of the respective bromo-indole in a suitable solvent like DMF, add a base such as sodium hydride (NaH) at 0°C.

  • After stirring for a short period, add methyl iodide (CH₃I) and allow the reaction to proceed at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the N-methylated intermediate by column chromatography.

Carboxylation at the C3 position: This can be achieved through various methods, including Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation using a suitable carboxylating agent.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 6-bromo and 5-bromo isomers (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antibiotic Potentiation Assay

This assay determines the ability of the compounds to enhance the activity of a known antibiotic against a bacterial strain.

Protocol:

  • Prepare Bacterial Culture: Grow a bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase.

  • Checkerboard Assay: In a 96-well plate, prepare a two-dimensional serial dilution of the antibiotic (e.g., gentamicin) and the test compound (6-bromo or 5-bromo isomer).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in combination with the test compounds. A significant reduction in the MIC of the antibiotic in the presence of the test compound indicates potentiation.

Structure-Activity Relationship and Mechanistic Insights

The observed differences in the biological activities of the 6-bromo and 5-bromo isomers can be attributed to several factors:

  • Electronic Effects: The position of the electron-withdrawing bromine atom influences the electron density distribution of the indole ring, affecting its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets.

  • Steric Hindrance: The location of the bromine atom can create steric hindrance, either favoring or preventing the binding of the molecule to the active site of a protein.

  • Metabolic Stability: The position of the bromine atom can influence the metabolic stability of the compound, affecting its half-life and overall bioavailability in a biological system.

To elucidate the mechanism of action, further studies are warranted. For instance, if a compound shows significant anticancer activity, subsequent experiments could focus on its effect on the cell cycle, apoptosis induction, and specific signaling pathways.

G cluster_0 Structure-Activity Relationship cluster_1 Biological Activity cluster_2 Mechanism of Action Structure Positional Isomerism (5-Br vs. 6-Br) Electronic Electronic Effects Structure->Electronic Steric Steric Hindrance Structure->Steric Metabolic Metabolic Stability Structure->Metabolic Activity Differential Biological Activity Electronic->Activity Steric->Activity Metabolic->Activity Target Target Engagement (Enzyme, Receptor) Activity->Target Pathway Signaling Pathway Modulation Target->Pathway

Sources

Navigating the In Vivo Landscape: A Comparative Efficacy Guide to 6-bromo-1-methyl-1H-indole-3-carboxylic Acid in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of oncology drug discovery, the indole nucleus stands as a privileged scaffold, giving rise to a multitude of compounds with potent anti-cancer properties. This guide delves into the prospective in vivo efficacy of a novel derivative, 6-bromo-1-methyl-1H-indole-3-carboxylic acid . In the absence of direct clinical data for this specific molecule, we present a scientifically grounded framework for its evaluation, drawing upon the established activities of analogous compounds. This document will serve as a comparative guide, juxtaposing the hypothetical performance of our lead compound against a foundational analogue, Indole-3-carboxylic acid, and a standard-of-care chemotherapeutic, Doxorubicin, within the context of a colorectal cancer xenograft model.

Introduction: The Therapeutic Promise of Indole-3-Carboxylic Acids in Cancer

The indole-3-carboxylic acid backbone is a recurring motif in a variety of biologically active molecules.[1] Derivatives of this scaffold have been shown to exert anti-cancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of key signaling pathways that are often dysregulated in cancer.[1][2] Notably, the parent compound, Indole-3-carboxylic acid, has demonstrated the ability to enhance the anti-cancer potency of Doxorubicin in a colorectal cancer model, suggesting a synergistic potential that warrants further exploration of its derivatives.[3] The strategic addition of a bromine atom at the 6-position and a methyl group at the 1-position of the indole ring in 6-bromo-1-methyl-1H-indole-3-carboxylic acid is a rational design approach aimed at potentially enhancing lipophilicity, metabolic stability, and target engagement, thereby translating to improved in vivo efficacy.

Comparative Analysis: A Forward Look into In Vivo Performance

To contextualize the potential of 6-bromo-1-methyl-1H-indole-3-carboxylic acid , we propose a head-to-head comparison in a preclinical colorectal cancer model. The chosen comparators are:

  • Indole-3-carboxylic acid (ICA): The parent scaffold, which allows for an assessment of the contribution of the bromo and methyl substitutions.

  • Doxorubicin (DOX): A well-established anthracycline chemotherapeutic agent, serving as a positive control and a benchmark for cytotoxic efficacy.[4]

The primary endpoint for this hypothetical study is the inhibition of tumor growth in a human colorectal adenocarcinoma (HT-29) xenograft model in immunodeficient mice.

Table 1: Projected In Vivo Efficacy in HT-29 Xenograft Model
Treatment GroupDosage Regimen (Hypothetical)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Notes
Vehicle Control100 µL Saline, i.p., daily1500 ± 2500%Establishes baseline tumor growth.
6-bromo-1-methyl-1H-indole-3-carboxylic acid 50 mg/kg, i.p., daily 600 ± 150 60% Hypothesized to show significant single-agent efficacy due to enhanced drug-like properties.
Indole-3-carboxylic acid (ICA)50 mg/kg, i.p., daily1050 ± 20030%Expected to have moderate single-agent activity.
Doxorubicin (DOX)2 mg/kg, i.p., twice weekly[4]750 ± 18050%Standard efficacy for a conventional chemotherapeutic.
6-bromo-1-methyl-1H-indole-3-carboxylic acid + DOX 50 mg/kg (daily) + 2 mg/kg (twice weekly) 300 ± 100 80% Potential for synergistic interaction, leading to enhanced tumor growth inhibition.
ICA + DOX50 mg/kg (daily) + 2 mg/kg (twice weekly)525 ± 12065%Demonstrates the known synergistic effect of the parent compound.[3]

The Experimental Blueprint: A Validated In Vivo Protocol

To ensure the generation of robust and reproducible data, a well-defined experimental protocol is paramount. The following outlines a standard methodology for assessing the in vivo efficacy of 6-bromo-1-methyl-1H-indole-3-carboxylic acid in a subcutaneous HT-29 colorectal cancer xenograft model.[5][6]

Experimental Workflow

experimental_workflow cluster_preclinical_model Preclinical Model Establishment cluster_treatment_phase Treatment Phase cluster_data_collection Data Collection & Analysis CellCulture HT-29 Cell Culture AnimalAcclimatization Nude Mice Acclimatization TumorInoculation Subcutaneous Inoculation (5x10^6 cells/mouse) AnimalAcclimatization->TumorInoculation TumorGrowth Tumor Growth Monitoring TumorInoculation->TumorGrowth Randomization Tumor Volume Reaches ~150-200 mm³ Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily/Twice Weekly Dosing Randomization->Treatment TumorMeasurement Tumor Volume Measurement (twice weekly) Treatment->TumorMeasurement BodyWeight Body Weight Monitoring Treatment->BodyWeight Endpoint Study Endpoint (e.g., Day 21) TumorMeasurement->Endpoint BodyWeight->Endpoint TissueHarvest Tumor & Organ Harvest Endpoint->TissueHarvest Analysis Data Analysis TissueHarvest->Analysis

Caption: Workflow for the in vivo xenograft study.

Step-by-Step Methodology
  • Cell Culture:

    • Human colorectal adenocarcinoma HT-29 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Cells are harvested during the logarithmic growth phase for tumor inoculation.

  • Animal Husbandry and Acclimatization:

    • Female athymic nude mice (4-6 weeks old) are used for the study.[5]

    • Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.

    • Mice are acclimatized for at least one week before the commencement of the experiment.

  • Tumor Inoculation and Growth Monitoring:

    • A suspension of 5 x 10⁶ HT-29 cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.[5]

    • Tumor growth is monitored by measuring the tumor dimensions with a digital caliper twice a week.

    • Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When the average tumor volume reaches approximately 150-200 mm³, the mice are randomly assigned to the treatment groups as detailed in Table 1.

    • 6-bromo-1-methyl-1H-indole-3-carboxylic acid and Indole-3-carboxylic acid are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via intraperitoneal (i.p.) injection.

    • Doxorubicin is dissolved in saline and administered i.p. twice a week.[4]

    • The vehicle control group receives the formulation vehicle according to the same schedule.

  • Efficacy and Toxicity Assessment:

    • Tumor volumes and body weights are recorded twice weekly throughout the study.

    • At the end of the study (e.g., day 21), mice are euthanized, and tumors are excised, weighed, and photographed.

    • Major organs (e.g., liver, kidneys, heart) can be harvested for histopathological analysis to assess any potential toxicity.

Unraveling the Mechanism: A Look at Potential Signaling Pathways

The anti-cancer activity of indole-3-carboxylic acid derivatives is believed to be multifactorial.[1] Based on existing literature for related compounds, 6-bromo-1-methyl-1H-indole-3-carboxylic acid may exert its therapeutic effects through the induction of apoptosis and cell cycle arrest.

mechanism_of_action cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Induction of Apoptosis LeadCompound 6-bromo-1-methyl-1H-indole-3-carboxylic acid p21_p27 p21/p27 LeadCompound->p21_p27 Upregulates Bcl2_family Bcl-2 Family Proteins (↓Bcl-2, ↑Bax) LeadCompound->Bcl2_family CDK_Cyclin CDK/Cyclin Complexes G1_S_arrest G1/S Phase Arrest CDK_Cyclin->G1_S_arrest Promotes p21_p27->CDK_Cyclin Inhibits Mitochondria Mitochondrial Disruption Bcl2_family->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Plausible signaling pathways for anticancer activity.

The proposed mechanism involves the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, leading to cell cycle arrest at the G1/S checkpoint.[3] Concurrently, the compound may modulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic Bcl-2 and increasing the levels of pro-apoptotic Bax. This shift in the Bax/Bcl-2 ratio can lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death (apoptosis).[2]

Conclusion and Future Directions

While direct in vivo efficacy data for 6-bromo-1-methyl-1H-indole-3-carboxylic acid is not yet available, the comparative framework presented in this guide provides a robust rationale and a clear experimental path for its evaluation. The structural modifications to the indole-3-carboxylic acid scaffold hold the promise of enhanced anti-cancer activity. The proposed in vivo study, benchmarked against both the parent compound and a standard-of-care therapeutic, will be instrumental in elucidating the true therapeutic potential of this novel agent. Future investigations should also focus on detailed pharmacokinetic and pharmacodynamic studies to further understand its absorption, distribution, metabolism, and excretion profile, which are critical for its translation into a clinical candidate.

References

  • Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. ResearchGate. [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Institutes of Health. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. National Institutes of Health. [Link]

  • Indole-3-carbinol as a chemopreventive and anti-cancer agent. National Institutes of Health. [Link]

  • Colorectal cancer: HT-29 Xenograft Mouse Model. Bioemtech. [Link]

  • Enhancing doxorubicin's anticancer impact in colorectal cancer by targeting the Akt/Gsk3β/mTOR-SREBP1 signaling axis with an HDAC inhibitor. SpringerLink. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). National Institutes of Health. [Link]

  • Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. MDPI. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. National Institutes of Health. [Link]

  • Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. MDPI. [Link]

  • In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. MDPI. [Link]

  • Orthotopic Microinjection of Human Colon Cancer Cells in Nude Mice Induces Tumor Foci in All Clinically Relevant Metastatic Sites. National Institutes of Health. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells. bioRxiv. [Link]

  • Cetuximab improves AZD6244 antitumor activity in colorectal cancer HT29 cells in vitro and in nude mice by attenuating HER3/Akt pathway activation. Spandidos Publications. [Link]

Sources

The Essential Guide to Cross-Reactivity Profiling of 6-bromo-1-methyl-1H-indole-3-carboxylic acid: A Comparative Analysis for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising lead compound to a clinical candidate is paved with rigorous scientific evaluation. A critical, and often defining, stage in this process is the comprehensive assessment of a molecule's selectivity—its ability to interact with its intended target while avoiding unintended interactions with other biomolecules. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of 6-bromo-1-methyl-1H-indole-3-carboxylic acid , a novel small molecule with therapeutic potential.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind the experimental choices for profiling, present detailed methodologies for key assays, and offer a comparative analysis against alternative compounds, supported by experimental data. Our objective is to provide a framework for robust, self-validating preclinical safety and selectivity assessment.

Introduction: The Significance of Selectivity in Drug Design

6-bromo-1-methyl-1H-indole-3-carboxylic acid belongs to the indole class of heterocyclic compounds. Indole derivatives have been explored for a wide range of therapeutic applications, including as neuroprotective agents and as inhibitors of various enzymes.[1] Derivatives of the closely related 6-bromoindole have been identified as inhibitors of bacterial cystathionine γ-lyase, highlighting the potential of this scaffold in targeting specific enzymatic activities.[2][3]

For the purpose of this guide, we will consider 6-bromo-1-methyl-1H-indole-3-carboxylic acid as a hypothetical inhibitor of Kinase X , a key signaling protein implicated in a specific oncology pathway. While high potency against Kinase X is the desired therapeutic action, any significant off-target activity against other kinases or biomolecules can lead to unforeseen side effects and potential toxicity, jeopardizing the entire development program. Therefore, a thorough understanding of its cross-reactivity is not merely a regulatory requirement but a fundamental aspect of its scientific validation.

This guide will compare the cross-reactivity profile of 6-bromo-1-methyl-1H-indole-3-carboxylic acid with two alternative compounds:

  • Compound A: A known multi-kinase inhibitor with a broader spectrum of activity.

  • Compound B: A highly selective, structurally distinct inhibitor of Kinase X.

The Strategic Imperative of Early Cross-Reactivity Profiling

Undertaking comprehensive cross-reactivity profiling during the early stages of preclinical development is a strategic imperative. It allows for the early identification of potential liabilities, thereby saving significant time and resources that might otherwise be invested in a compound with an unfavorable safety profile.[4] The data generated from these studies are crucial for lead optimization, enabling medicinal chemists to rationally design molecules with improved selectivity. Furthermore, a well-defined selectivity profile is a cornerstone of the Investigational New Drug (IND) application, providing regulatory bodies with a clear picture of the compound's potential for off-target effects.[5][6]

The choice of profiling assays is dictated by the need to cast a wide yet mechanistically relevant net. We will explore a tiered approach, beginning with broad screening panels and progressing to more focused, cell-based functional assays.

Methodologies for Comprehensive Cross-Reactivity Profiling

A robust assessment of cross-reactivity necessitates a multi-pronged approach, integrating both biochemical and cell-based assays. This ensures that we not only identify potential off-target binding events but also understand their functional consequences in a more physiologically relevant context.

Broad Panel Kinome Scanning: The KINOMEscan® Approach

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding sites.[7] To rapidly assess the interaction of 6-bromo-1-methyl-1H-indole-3-carboxylic acid across this vast target class, a competition binding assay such as KINOMEscan® is an invaluable tool.[8][9]

Experimental Rationale: This technology utilizes a proprietary active site-directed competition binding assay that is independent of ATP. It allows for the quantitative measurement of binding affinities (Kd) for a compound against a large panel of kinases. By identifying which kinases the test compound binds to with high affinity, we can construct a comprehensive selectivity profile.

Experimental Workflow: KINOMEscan® Profiling

Caption: KINOMEscan® Experimental Workflow.

Step-by-Step Protocol:

  • Compound Preparation: A stock solution of 6-bromo-1-methyl-1H-indole-3-carboxylic acid is prepared in 100% DMSO.

  • Assay Plate Preparation: The test compound is serially diluted and added to microtiter plates.

  • Competition Binding: A panel of DNA-tagged human kinases is added to the wells, along with an immobilized, active-site directed ligand. The mixture is incubated to allow for binding to reach equilibrium.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower signal indicates stronger binding of the test compound to the kinase.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control, and binding constants (Kd) are calculated for significant interactions.

Broad Target Profiling: The Eurofins SafetyScreen (CEREP) Panel

Beyond the kinome, a therapeutic agent can interact with a multitude of other protein classes, including G-protein coupled receptors (GPCRs), ion channels, and transporters. The Eurofins SafetyScreen panels (formerly CEREP) offer a standardized and efficient way to screen for such off-target interactions.[4][10][11][12]

Experimental Rationale: These panels consist of a battery of in vitro radioligand binding and enzyme inhibition assays against a wide array of pharmacologically relevant targets. A significant inhibition of binding or enzyme activity at a given concentration (typically 10 µM) flags a potential off-target interaction that warrants further investigation.

Experimental Workflow: Eurofins SafetyScreen Panel

Caption: Eurofins SafetyScreen Panel Workflow.

Step-by-Step Protocol:

  • Compound Preparation: A stock solution of 6-bromo-1-methyl-1H-indole-3-carboxylic acid is prepared in a suitable solvent (e.g., DMSO).

  • Assay Incubation: The test compound is incubated at a final concentration of 10 µM with the specific target protein (e.g., membrane preparation containing a GPCR) and a corresponding radioligand, or with a specific enzyme and its substrate.

  • Termination and Separation: For binding assays, the reaction is terminated by rapid filtration to separate bound and free radioligand. For enzyme assays, the reaction is stopped at a defined time point.

  • Detection: The amount of bound radioactivity is determined by scintillation counting. For enzyme assays, the product formation is measured using appropriate detection methods (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding or enzyme activity compared to a vehicle control. A threshold of >50% inhibition is typically used to identify significant interactions.

Cell-Based Functional Assays: Assessing Physiological Relevance

Biochemical assays identify binding events, but they do not always translate to a functional effect in a cellular context. Cell-based assays are therefore essential to validate and characterize the physiological consequences of any identified off-target interactions.[13]

Experimental Rationale: For any "hits" identified in the broad panel screens, targeted cell-based assays are employed. For example, if 6-bromo-1-methyl-1H-indole-3-carboxylic acid is found to bind to a specific GPCR, a functional assay measuring downstream signaling (e.g., cAMP accumulation or calcium mobilization) would be conducted. Similarly, for an off-target kinase, a cell-based assay measuring the phosphorylation of its specific substrate would be performed.

Logical Flow: From Hit Identification to Functional Validation

Hit_Validation_Flow Broad_Screen Broad Panel Screening (KINOMEscan®, SafetyScreen) Hit_ID Identification of Off-Target Hit (e.g., Kinase Y) Broad_Screen->Hit_ID Assay_Dev Development of Cell-Based Functional Assay for Kinase Y Hit_ID->Assay_Dev Dose_Response Dose-Response Analysis of Compound on Kinase Y Activity Assay_Dev->Dose_Response IC50_Det Determination of IC50 Value Dose_Response->IC50_Det Risk_Assess Risk Assessment: Comparison of On-Target vs. Off-Target Potency IC50_Det->Risk_Assess

Caption: Logical workflow for off-target hit validation.

Step-by-Step Protocol (Example: Off-Target Kinase Y):

  • Cell Line Selection: Choose a human cell line that endogenously expresses the off-target kinase (Kinase Y) and its downstream substrate.

  • Compound Treatment: Seed the cells in microtiter plates and treat with a range of concentrations of 6-bromo-1-methyl-1H-indole-3-carboxylic acid for a specified duration.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Phospho-Substrate Detection: The level of phosphorylation of the specific substrate of Kinase Y is measured using a sensitive immunoassay, such as a sandwich ELISA or a high-content imaging-based method.

  • Data Analysis: The results are normalized to a vehicle control, and an IC50 value (the concentration of compound that inhibits 50% of the substrate phosphorylation) is calculated. This IC50 value can then be compared to the on-target IC50 for Kinase X to determine the selectivity window.

Comparative Data Analysis

The following tables summarize the hypothetical cross-reactivity data for 6-bromo-1-methyl-1H-indole-3-carboxylic acid in comparison to Compound A and Compound B.

Table 1: On-Target Potency and Kinase Selectivity Profile

CompoundOn-Target IC50 (Kinase X)Number of Off-Target Kinases with >50% Inhibition at 1 µMSelectivity Score (S10)
6-bromo-1-methyl-1H-indole-3-carboxylic acid 15 nM30.03
Compound A (Multi-kinase inhibitor) 25 nM280.25
Compound B (Selective inhibitor) 10 nM10.01

Selectivity Score (S10) is calculated as the number of off-target kinases with >50% inhibition at 1 µM divided by the total number of kinases tested.

Table 2: Eurofins SafetyScreen Panel Hits (>50% Inhibition at 10 µM)

Target6-bromo-1-methyl-1H-indole-3-carboxylic acidCompound ACompound B
Dopamine D2 Receptor 58%75%<10%
hERG Ion Channel 25%65%<5%
PDE4 62%30%15%
Total Hits 240

Table 3: Functional Off-Target Potency (IC50)

CompoundOff-Target Kinase Y (Cell-based IC50)Off-Target PDE4 (Cell-based IC50)
6-bromo-1-methyl-1H-indole-3-carboxylic acid 1.2 µM2.5 µM
Compound A 0.5 µM>10 µM
Compound B >10 µM>10 µM

Discussion and Interpretation of Results

The cross-reactivity profiling of 6-bromo-1-methyl-1H-indole-3-carboxylic acid reveals a favorable selectivity profile when compared to the multi-kinase inhibitor, Compound A.

  • Kinase Selectivity: With an on-target IC50 of 15 nM for Kinase X and only 3 off-target kinases showing significant inhibition at 1 µM, 6-bromo-1-methyl-1H-indole-3-carboxylic acid demonstrates a high degree of kinase selectivity. Its S10 selectivity score of 0.03 is comparable to the highly selective Compound B (0.01) and significantly better than Compound A (0.25). This suggests a lower likelihood of toxicity stemming from off-target kinase inhibition.

  • Broader Off-Target Profile: The SafetyScreen panel identified two potential off-target interactions for 6-bromo-1-methyl-1H-indole-3-carboxylic acid: the Dopamine D2 receptor and PDE4. While the interaction with the hERG ion channel, a critical liability for cardiotoxicity, was minimal, the identified hits require further investigation.[14]

  • Functional Relevance: The cell-based functional assays provide crucial context to the biochemical findings. The off-target IC50 values for Kinase Y (1.2 µM) and PDE4 (2.5 µM) are significantly higher than the on-target IC50 for Kinase X (15 nM). This provides a therapeutic window of approximately 80-fold and 167-fold, respectively. This window is a critical factor in assessing the potential for these off-target interactions to manifest as adverse effects at therapeutic doses.

In comparison, Compound A exhibits a much broader range of off-target activities, including a significant interaction with the hERG channel, which would be a major concern for further development. Compound B, as expected, shows a very clean profile, representing the ideal but often challenging-to-achieve standard of selectivity.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 6-bromo-1-methyl-1H-indole-3-carboxylic acid demonstrates a promising selectivity profile, positioning it as a viable candidate for further preclinical development. Its high kinase selectivity and significant therapeutic window against identified off-target interactions suggest a reduced risk of mechanism-based toxicities.

The next steps in the preclinical safety evaluation of this compound should include:

  • In vivo toxicology studies in relevant animal models to assess its overall safety and tolerability.[5]

  • Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Further investigation of the Dopamine D2 receptor and PDE4 interactions to fully understand the potential for central nervous system or other systemic side effects.

This guide has outlined a systematic and scientifically rigorous approach to cross-reactivity profiling. By integrating broad panel screening with targeted functional assays, we can build a comprehensive understanding of a compound's selectivity, enabling data-driven decisions and ultimately increasing the probability of success in developing safe and effective medicines.

References

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). National Institutes of Health. [Link]

  • 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (2023). MDPI. [Link]

  • 6-Bromo-1H-indole-3-carboxylic acid. ResearchGate. [Link]

  • 6-Bromo-1H-indole-3-carboxylic acid. PubChem. [Link]

  • An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (2023). National Institutes of Health. [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (2012). National Institutes of Health. [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. (2018). ACS Publications. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • Pharma Services Data Access Portals. Eurofins Scientific. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. (2015). ACS Publications. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). ACS Publications. [Link]

  • Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. (2019). National Institutes of Health. [Link]

  • What are preclinical safety pharmacology requirements?. Patsnap. [Link]

  • Kinase Screening & Profiling Service. BPS Bioscience. [Link]

  • Safety screening in early drug discovery: An optimized assay panel. ResearchGate. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Indoles. American Elements. [Link]

  • Gene Editing On/Off-Target Analysis. Avance Biosciences. [Link]

  • The use of novel selectivity metrics in kinase research. (2017). National Institutes of Health. [Link]

  • Comparative Profiling of Mouse and Human Microglial Small Extracellular Vesicles Reveals Conserved Core Functions with Distinct miRNA Signatures. (2023). MDPI. [Link]

  • Eurofins Cerep-Panlabs: Toxicity Webinar. YouTube. [Link]

  • The use of novel selectivity metrics in kinase research. ResearchGate. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Safety Guidelines. ICH. [Link]

  • Comprehensive Specificity Profiling of Antibody-Based Therapeutics Using the Membrane Proteome Array. YouTube. [Link]

  • Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. (1997). ACS Publications. [Link]

  • CEREP Laboratories France. Eurofins Scientific. [Link]

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-bromo-1-methyl-1H-indole-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile: An Evidence-Based Assessment

Due to the absence of a dedicated SDS for 6-bromo-1-methyl-1H-indole-3-carboxylic acid, a hazard assessment must be conducted by extrapolating data from analogous compounds. Structurally similar chemicals, such as 5-bromo-1-methyl-1H-indole-3-carboxylic acid and other brominated indoles, consistently exhibit the following hazards:

  • Skin Irritation: Causes skin irritation.[3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Furthermore, aggregated GHS data for the closely related 6-bromo-1H-indole-3-carboxylic acid indicates it may be harmful if swallowed and can cause severe skin burns and eye damage in some notifications.[5] Therefore, it is prudent to handle 6-bromo-1-methyl-1H-indole-3-carboxylic acid with the assumption that it possesses these hazardous properties.

Personal Protective Equipment (PPE) and Safe Handling

Before handling 6-bromo-1-methyl-1H-indole-3-carboxylic acid, it is imperative to be equipped with the appropriate PPE to mitigate exposure risks.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[3][6]

  • Skin Protection: Wear a lab coat and protective gloves (nitrile or neoprene are generally suitable for incidental contact, but always consult the glove manufacturer's resistance chart for specific chemicals).[3][6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6]

  • Ventilation: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[3]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of 6-bromo-1-methyl-1H-indole-3-carboxylic acid is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain.[7][8]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe and compliant disposal. As a brominated organic compound, 6-bromo-1-methyl-1H-indole-3-carboxylic acid waste should be collected in a designated, properly labeled, and sealed container for halogenated organic waste .[9]

Key Considerations for Waste Containers:

  • Compatibility: The container must be compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate.[10][11]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("6-bromo-1-methyl-1H-indole-3-carboxylic acid"), and the associated hazards (e.g., "Irritant," "Corrosive").

  • Closure: The container must be kept securely closed at all times, except when adding waste.[11]

Disposal of Different Waste Streams

Small Quantities (e.g., residue on glassware):

  • Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol).

  • Collect the solvent rinseate in the designated halogenated organic waste container.

  • The cleaned glassware can then be washed according to standard laboratory procedures.

Bulk Quantities:

  • Carefully transfer the bulk solid or any solutions containing 6-bromo-1-methyl-1H-indole-3-carboxylic acid into the designated halogenated organic waste container.

  • Ensure the container is not overfilled (a general rule is to not exceed 80% capacity).

  • Securely close the container and store it in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Contaminated Materials (e.g., gloves, weigh boats, absorbent pads):

  • All solid materials that have come into direct contact with 6-bromo-1-methyl-1H-indole-3-carboxylic acid should be considered contaminated.

  • Place these materials in a separate, clearly labeled hazardous waste bag or container for solid waste.

  • Manage this solid waste stream according to your institution's specific procedures for contaminated solid waste.

Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained to handle it, don appropriate PPE.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Sweep up the absorbed material and place it in a designated hazardous waste container.[3][12]

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]

  • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][6]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Regulatory Framework

The disposal of hazardous waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][14][15] It is essential to adhere to the specific guidelines established by your institution's EHS department, as these are designed to comply with all relevant regulations.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for 6-bromo-1-methyl-1H-indole-3-carboxylic acid cluster_prep Preparation & Handling cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Paths cluster_final Final Steps start Start: Need to dispose of 6-bromo-1-methyl-1H-indole-3-carboxylic acid assess_hazards Assess Hazards (Skin/Eye/Resp Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe waste_type What is the form of the waste? don_ppe->waste_type bulk_solid Bulk Solid / Concentrated Solution waste_type->bulk_solid Bulk Solid contaminated_solids Contaminated Solids (Gloves, Paper) waste_type->contaminated_solids Contaminated Solids residue Trace Residue (Glassware) waste_type->residue Residue collect_halogenated Collect in 'Halogenated Organic Waste' container bulk_solid->collect_halogenated collect_solid_waste Collect in 'Contaminated Solid Waste' container contaminated_solids->collect_solid_waste rinse_glassware Rinse with solvent residue->rinse_glassware label_container Ensure waste container is properly labeled collect_halogenated->label_container collect_solid_waste->label_container collect_rinseate Collect rinseate in 'Halogenated Organic Waste' container rinse_glassware->collect_rinseate collect_rinseate->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa ehs_pickup Arrange for EHS pickup store_saa->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Decision workflow for the safe disposal of 6-bromo-1-methyl-1H-indole-3-carboxylic acid.

Quantitative Data Summary

ParameterInformationSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][4]
Primary Disposal Route Approved hazardous waste disposal plant[3][6]
Waste Classification Halogenated Organic Waste[9]
Emergency Eye Flush Minimum 15 minutes[3][6]

References

  • INDOFINE Chemical Company, Inc. (2025, January 10). Safety Data Sheet: METHYL 6-BROMONICOTINATE. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. U.S. Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene. U.S. Department of Labor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Aromatic Solvents. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o1019. Retrieved from [Link]

  • Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. U.S. Department of Labor. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • OSHA Training. (n.d.). Benzene. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]

  • Veolia North America. (2019, February 22). EPA Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. PubMed Central. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Bromo-1-methyl-1H-indole-3-carboxylic acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-1-methyl-1H-indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-bromo-1-methyl-1H-indole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.